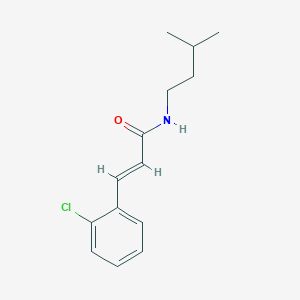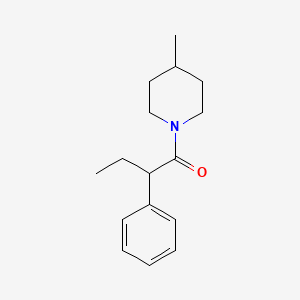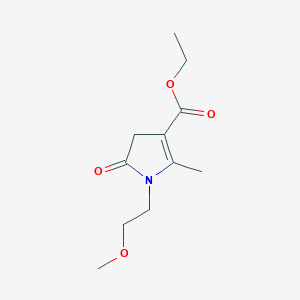
3-(2-chlorophenyl)-N-(3-methylbutyl)acrylamide
Overview
Description
3-(2-chlorophenyl)-N-(3-methylbutyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is also known as CR8 and has been found to exhibit promising properties as a protein kinase inhibitor. In
Mechanism of Action
CR8 acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrates, leading to inhibition of downstream signaling pathways. The specific mechanism of action of CR8 varies depending on the target kinase, but it generally induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CR8 has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CR8 inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have demonstrated that CR8 inhibits tumor growth and metastasis in mouse models of cancer. However, it is important to note that the effects of CR8 may vary depending on the type of cancer and the specific protein kinase being targeted.
Advantages and Limitations for Lab Experiments
One advantage of using CR8 in lab experiments is its specificity for protein kinases. This allows researchers to selectively target specific kinases and study their role in cancer progression. Additionally, CR8 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, one limitation of using CR8 is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on CR8. One area of interest is the development of more potent and selective CR8 analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the efficacy of CR8 in combination with other cancer therapies. Finally, the role of CR8 in other diseases and biological processes should be explored to fully understand its potential applications.
Scientific Research Applications
CR8 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of various protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and protein kinase B (AKT). Inhibition of these kinases has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, CR8 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11(2)9-10-16-14(17)8-7-12-5-3-4-6-13(12)15/h3-8,11H,9-10H2,1-2H3,(H,16,17)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJIXQNEJKWHPC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3954157.png)
![N-(4-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3954158.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B3954169.png)

![2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954180.png)
![1-(4-ethoxyphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954186.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954188.png)


![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3954219.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-5-iodobenzamide](/img/structure/B3954238.png)